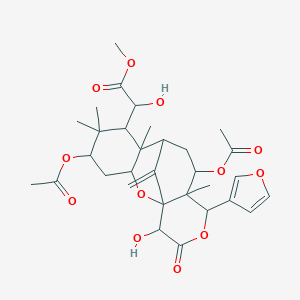![molecular formula C21H19ClN2O4S B236714 N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase involved in the regulation of cell division and is overexpressed in various types of cancer cells. MLN8054 has been studied extensively for its potential as an anticancer agent.
Mecanismo De Acción
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in various types of cancer cells and plays a role in the development and progression of cancer. Inhibition of Aurora A kinase by N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have low toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor of Aurora A kinase, which makes it easy to synthesize and purify. It has been extensively studied for its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. It also has low stability in solution, which makes it difficult to store for long periods of time.
Direcciones Futuras
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several potential future directions. It could be used in combination with other anticancer agents to improve its efficacy. It could also be used in combination with imaging agents to improve cancer diagnosis and monitoring. Further studies are needed to understand the full potential of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide as an anticancer agent.
Métodos De Síntesis
The synthesis of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using a tert-butyldimethylsilyl (TBDMS) protecting group. The second step involves the introduction of the chloromethyl group using chloromethyl chloroformate. The third step involves the introduction of the thiophene ring using 2-thiophenecarboxylic acid. The fourth step involves the introduction of the amide group using N-(2-methoxyphenyl)acetamide. The final step involves the removal of the TBDMS protecting group using tetrabutylammonium fluoride. The yield of the final product is around 10%.
Aplicaciones Científicas De Investigación
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells including breast, lung, and colon cancer cells. N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is overexpressed in various types of cancer cells. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C21H19ClN2O4S |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-13-10-15(6-7-16(13)22)28-12-20(25)23-14-5-8-17(18(11-14)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
QWNZNPIWVWSGDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)
